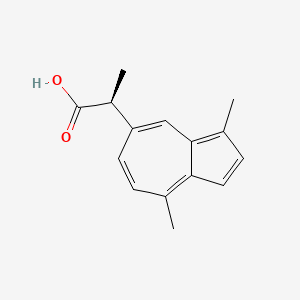

(2S)-2-(3,8-dimethylazulen-5-yl)propanoic acid

Descripción

Introduction to Chemical Compounds

Definition and Fundamental Concepts

A chemical compound is a substance formed when two or more distinct elements chemically bond in fixed proportions, resulting in a material with properties unlike those of its components. These bonds arise from electrostatic interactions (ionic), shared electrons (covalent), or metallic bonding, each conferring distinct physical and chemical characteristics. For instance, sodium chloride ($$ \text{NaCl} $$)—a classic ionic compound—dissociates into $$ \text{Na}^+ $$ and $$ \text{Cl}^- $$ ions in water, enabling electrical conductivity, whereas covalent methane ($$ \text{CH}_4 $$) remains molecular in solution.

Compounds are represented by chemical formulas that specify element ratios. Stoichiometry governs these ratios, ensuring consistency; water ($$ \text{H}2\text{O} $$) always contains two hydrogen atoms per oxygen atom. This contrasts with mixtures, where components retain individual properties and ratios vary. The International Union of Pure and Applied Chemistry (IUPAC) standardizes nomenclature, enabling unambiguous communication (e.g., "ethanol" for $$ \text{C}2\text{H}_5\text{OH} $$).

Historical Development of Chemical Structure Theory

Robert Boyle’s Early Concepts

In 1661, Robert Boyle’s The Sceptical Chymist challenged Aristotelian and Paracelsian views, positing that matter comprises corpuscles (primitive atoms) whose arrangements dictate properties. Boyle distinguished compounds from mixtures, arguing that compounds result from chemical interactions altering corpuscular structures. His experiments with acids and metals demonstrated that reactions produce new substances, laying groundwork for later stoichiometric laws. Though Boyle retained alchemical terminology, his emphasis on empirical analysis and element definitions catalyzed chemistry’s shift from mysticism to science.

August Kekulé and Structural Theory

By the mid-19th century, August Kekulé advanced structural theory , proposing that carbon atoms form tetrahedral bonds. His 1865 benzene model—a hexagonal ring with alternating single and double bonds—resolved inconsistencies in aromatic compound reactivity. While Kekulé’s structure explained benzene’s stability and substitution patterns, X-ray crystallography later revealed equal bond lengths (0.139 nm), contradicting his alternating single/double bond hypothesis. Nonetheless, his work underscored the importance of molecular geometry, influencing organic synthesis and spectroscopy.

Aleksandr Butlerov’s Contributions

Aleksandr Butlerov formalized structural theory in 1861, asserting that a compound’s properties derive from atomic connectivity , not just composition. He synthesized hexamine and formaldehyde, demonstrating how isomerism arises from differing atomic arrangements. Butlerov’s prediction of tetrahedral carbon (later confirmed by Jacobus van ’t Hoff) became pivotal for understanding stereochemistry. His emphasis on empirical formulas and reaction mechanisms bridged theoretical and applied chemistry, enabling systematic organic synthesis.

Distinction Between Elements, Compounds, and Mixtures

Elements consist of单一原子 (e.g., gold, oxygen), while compounds are chemically bonded elements (e.g., carbon dioxide, $$ \text{CO}_2 $$). Mixtures physically combine substances without bonding (e.g., air, saltwater). Key distinctions include:

- Composition Fixity : Compounds have fixed ratios (water is always $$ \text{H}_2\text{O} $$); mixtures vary.

- Separation Methods : Compounds require chemical reactions (e.g., electrolysis), whereas mixtures use physical processes (e.g., distillation).

- Property Retention : Mixture components retain original properties; compounds exhibit emergent traits.

For example, iron sulfide ($$ \text{FeS} $$) forms via iron-sulfur reactions, exhibiting non-magnetic properties unlike elemental iron.

Significance in Modern Chemistry

Chemical compounds underpin advancements in energy, medicine, and materials science. Hydrogen fuel cells leverage $$ \text{H}2 $$ and $$ \text{O}2 $$ reactions to generate electricity, while lithium-ion batteries rely on intercalation compounds like $$ \text{LiCoO}2 $$. Pharmaceuticals, such as aspirin ($$ \text{C}9\text{H}8\text{O}4 $$), exploit organic synthesis to target diseases. Additionally, coordination complexes (e.g., cisplatin) revolutionize cancer treatment by disrupting DNA replication.

Modern challenges, such as carbon capture and biodegradable polymers, drive innovation in compound design. Computational chemistry enables predictive modeling of molecular interactions, accelerating drug discovery and material engineering.

Propiedades

Número CAS |

489-87-2 |

|---|---|

Fórmula molecular |

C15H16O2 |

Peso molecular |

228.29 g/mol |

Nombre IUPAC |

(2S)-2-(3,8-dimethylazulen-5-yl)propanoic acid |

InChI |

InChI=1S/C15H16O2/c1-9-4-6-12(11(3)15(16)17)8-14-10(2)5-7-13(9)14/h4-8,11H,1-3H3,(H,16,17)/t11-/m0/s1 |

Clave InChI |

VEHBLYQIKWPOQM-NSHDSACASA-N |

SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(C)C(=O)O)C |

SMILES isomérico |

CC1=C2C=CC(=C2C=C(C=C1)[C@H](C)C(=O)O)C |

SMILES canónico |

CC1=C2C=CC(=C2C=C(C=C1)C(C)C(=O)O)C |

Sinónimos |

chamazulene carboxylic acid |

Origen del producto |

United States |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.